molecular formula C16H16N2O4S B12146354 Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate

Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B12146354
M. Wt: 332.4 g/mol
InChI Key: PWDRCUNLOUIKHX-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at position 2 with a 2-phenoxyacetylamino group and at position 5 with a prop-2-enyl (allyl) ester. The compound combines structural motifs known for pharmacological relevance, including the thiazole ring (a heterocycle with nitrogen and sulfur) and the phenoxyacetyl group, which may influence bioactivity through hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-3-9-21-15(20)14-11(2)17-16(23-14)18-13(19)10-22-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,17,18,19)

InChI Key

PWDRCUNLOUIKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following:

    Thiazole Formation: Start with 4-methylthiazole. React it with chloroacetyl chloride to form the 2-(2-chloroacetylamino)-4-methylthiazole intermediate.

    Phenoxylation: Introduce the phenoxy group by reacting the intermediate with phenol in the presence of a base.

    Allylation: Finally, allylate the compound using propargyl bromide or propargyl alcohol.

Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, with attention to yield, cost, and safety.

Chemical Reactions Analysis

Reactions:: Common Reagents::

    N-bromosuccinimide (NBS): Used for benzylic bromination.

    Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.

Biological Activity

Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate (CAS Number: 797809-44-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a thiazole ring, an allyl group, and a phenoxyacetylamino moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H16N2O4S
  • Molecular Weight : 332.3742 g/mol
  • SMILES Notation : C=CCOC(=O)c1sc(nc1C)NC(=O)COc1ccccc1 .

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit various biological activities such as anti-inflammatory, anticancer, and enzyme inhibition effects.

Anti-inflammatory Activity

Thiazole derivatives have been studied for their inhibitory effects on enzymes involved in inflammatory processes. Notably, compounds similar to this compound have demonstrated significant inhibition of 15-lipoxygenase (15-LOX) , an enzyme implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). In a study evaluating various thiazole derivatives, the most potent inhibitors exhibited IC50 values ranging from 0.12 μM to 0.69 μM against 15-LOX .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Thiazole derivatives have shown activity against specific carcinomas, including pancreatic and gastric cancers. The dual inhibition of 15-LOX and carbonic anhydrase II (CA II) has been highlighted as a promising therapeutic strategy in cancer treatment. For instance, one derivative exhibited an IC50 of 0.12 μM for 15-LOX and 2.93 μM for CA II , indicating its selectivity and potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for enzyme interaction.
  • Allyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Phenoxyacetylamino Moiety : Potentially increases binding affinity to target enzymes.

Case Study 1: Inhibition of 15-Lipoxygenase

In a controlled study, several thiazole derivatives were synthesized and tested for their ability to inhibit 15-LOX. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced inhibitory activity compared to unsubstituted analogs.

CompoundIC50 (μM)Selectivity (15-LOX/CA II)
Compound A0.12 ± 0.00224x
Compound B0.69 ± 0.5-
Compound C1.26 ± 0.24-

Case Study 2: Anticancer Activity

A series of studies focused on the anticancer effects of thiazole derivatives revealed that certain compounds could induce apoptosis in cancer cell lines while sparing normal cells, suggesting a targeted mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylate derivatives share a common scaffold but differ in substituents at positions 2 and 5, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis:

Structural and Physicochemical Properties

Compound Name Substituent at Position 2 Ester Group (Position 5) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate 2-Phenoxyacetylamino Prop-2-enyl ~356.4* ~4.5* 1 / 6*
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Ethyl 315.31 3.8 0 / 4
Ethyl 4-methyl-2-(3-phenylpropanamido)-1,3-thiazole-5-carboxylate 3-Phenylpropanamido Ethyl 332.37 3.2 1 / 5
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate Pentylamino Ethyl 268.38 2.5 1 / 3
Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate 2-Pyridinyl Ethyl 248.31 2.1 0 / 3

*Estimated based on analogs in .

Key Observations:

  • Lipophilicity (XLogP3): The prop-2-enyl ester derivative exhibits higher lipophilicity (~4.5) compared to ethyl esters (2.1–3.8), likely due to the allyl group’s unsaturated hydrocarbon chain.

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